2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol

Catalog No.
S8150945
CAS No.
M.F
C13H20O
M. Wt
192.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol

Product Name

2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol

IUPAC Name

2-(2,3-dimethylphenyl)-3-methylbutan-2-ol

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

InChI

InChI=1S/C13H20O/c1-9(2)13(5,14)12-8-6-7-10(3)11(12)4/h6-9,14H,1-5H3

InChI Key

VBNPTWBGKVIECZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C)(C(C)C)O)C

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C(C)C)O)C

2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol, also known as 3-methyl-2-butanol with a 2,3-dimethylphenyl substituent, is an organic compound classified as a secondary alcohol. Its molecular formula is C13H20OC_{13}H_{20}O, and it features a hydroxyl group (-OH) attached to a carbon that is also bonded to two other carbon groups, making it a secondary alcohol. The compound's structure includes a butanol backbone with additional methyl and dimethylphenyl groups, which contribute to its unique physical and chemical properties.

Involving 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol typically include:

  • Dehydration Reactions: Under acidic conditions, the compound can undergo dehydration to form alkenes.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Esterification: Reaction with carboxylic acids can lead to the formation of esters, which are often used in fragrance and flavor industries.

The synthesis of 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol can be achieved through several methods:

  • Alkylation of 3-Methyl-2-butanol: This involves the reaction of 3-methyl-2-butanol with a suitable alkyl halide in the presence of a base.
  • Grignard Reaction: Reacting a Grignard reagent derived from 2,3-dimethylphenyl with an appropriate carbonyl compound can yield this alcohol after hydrolysis.
  • Reduction Reactions: The reduction of ketones or aldehydes that contain the necessary carbon skeleton can also lead to the formation of this secondary alcohol.

The applications of 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol are diverse:

  • Solvent in Organic Chemistry: It is used as a solvent due to its ability to dissolve various organic compounds.
  • Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agent: It may be utilized in the food industry for its flavoring properties.

Several compounds share structural similarities with 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol. Here are some notable examples:

Compound NameStructureUnique Features
3-Methyl-2-butanolC5H12OC_5H_{12}OCommonly used as a solvent; simpler structure.
2,3-Dimethylbutan-1-olC6H14OC_6H_{14}OContains two methyl groups; more branched structure.
1-(4-Methylphenyl)propan-1-olC10H14OC_{10}H_{14}OAromatic ring; different functional properties.
1-(4-Isopropylphenyl)propan-1-olC12H18OC_{12}H_{18}OIncreased hydrophobicity due to isopropyl group.

Uniqueness

The uniqueness of 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol lies in its specific combination of functional groups and its branched structure, which can influence its reactivity and interactions compared to simpler alcohols or those with different substituents. Its potential applications in both industrial and biological contexts further highlight its significance in organic chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

192.151415257 g/mol

Monoisotopic Mass

192.151415257 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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